![molecular formula C17H16N4O2 B6428163 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine CAS No. 2034251-12-0](/img/structure/B6428163.png)
2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine is a heterocyclic compound that has been studied for its potential in various scientific research applications. It is a five-membered ring system containing two nitrogen atoms and three carbon atoms, and its structure is similar to that of indole. This compound has been found to possess interesting properties such as anti-inflammatory, anti-oxidant and anti-cancer activities. In addition, this compound is also known to possess antimicrobial, antifungal and antiviral activities.
Wissenschaftliche Forschungsanwendungen
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine has been studied for its potential in various scientific research applications. It has been found to possess anti-inflammatory, anti-oxidant and anti-cancer activities. In addition, this compound has also been found to possess antimicrobial, antifungal and antiviral activities.
Wirkmechanismus
Target of Action
The primary targets of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This interaction results in changes to the signaling pathways regulated by these receptors, affecting cell proliferation, migration, and angiogenesis .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s interaction with FGFRs inhibits these pathways, disrupting the processes they regulate .
Pharmacokinetics
Similar compounds have been shown to be eliminated by both metabolism and renal clearance
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and migration, as well as angiogenesis . This can result in the inhibition of tumor growth and progression .
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is also relatively stable and has a low cost. Furthermore, it has been found to possess a wide range of biological activities, making it a useful compound for studying the mechanisms of action of various physiological processes.
On the other hand, this compound also has certain limitations. For example, it has been found to be unstable in acidic or basic conditions, and it has also been found to have a short half-life in vivo.
Zukünftige Richtungen
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine has a wide range of potential applications in scientific research. Further research could be conducted to better understand its mechanism of action and to identify new therapeutic targets. In addition, further studies could be conducted to evaluate the compound’s potential for use in drug delivery systems, as well as its potential for use in the treatment of various diseases. Further research could also be conducted to evaluate the compound’s potential for use in other areas such as agriculture and food science.
Synthesemethoden
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine can be synthesized via a multi-step process. The first step involves the reaction of 2-chloropyrimidine with pyrrolidine-1-carbonyl chloride in the presence of a base. The resulting product is then reacted with indole in the presence of a base to produce the desired compound. This process is known as the Ugi four-component reaction.
Eigenschaften
IUPAC Name |
indolizin-2-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(13-10-14-4-1-2-8-20(14)11-13)21-9-5-15(12-21)23-17-18-6-3-7-19-17/h1-4,6-8,10-11,15H,5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVRAGNJGSHWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.